Cas no 136430-22-3 (Furfuryl Mercaptan-d2)

Furfuryl Mercaptan-d2 is a deuterated analog of furfuryl mercaptan, where two hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical and research applications, particularly in mass spectrometry and NMR studies, where improved signal resolution and reduced background interference are critical. The compound retains the chemical properties of its non-deuterated counterpart, making it suitable for mechanistic studies, metabolic tracing, and reaction kinetics investigations. Its high isotopic purity ensures reliable data in quantitative analyses. Furfuryl Mercaptan-d2 is commonly employed in flavor and fragrance research, as well as in pharmaceutical and agrochemical development, where precise molecular tracking is essential.
Furfuryl Mercaptan-d2 structure
Furfuryl Mercaptan-d2 structure
Product Name:Furfuryl Mercaptan-d2
CAS No:136430-22-3
MF:C5H6OS
MW:116.17786359787
CID:1059700
PubChem ID:45039316
Update Time:2025-05-21

Furfuryl Mercaptan-d2 Chemical and Physical Properties

Names and Identifiers

    • Furfuryl Mercaptam-d2
    • dideuterio(furan-2-yl)methanethiol
    • Furfuryl Mercaptan-d2
    • NSC 41142-d2
    • (2-Furanyl)methylmercaptan-d2
    • 2-(Mercaptomethyl)furan-d2
    • 2-Furanmethanethiol-d2
    • 2-Furfurylmercaptan-d2
    • 2-Furfurylthiol-d2
    • 2-Furylmethanethiol-d2
    • 2-Furylmethyl-d2 Mercaptan
    • Furan-2-ylmethanethiol-d2
    • Furfuryl-d2 Thiol
    • 2-Furanmethane-α,α-d2 thiol
    • 2-Furanmethane-alpha,alpha-d2-thiol
    • (Furan-2-yl)(~2~H_2_)methanethiol
    • (furan-2-yl)(?H?)methanethiol
    • DTXSID50661988
    • Furfuryl mercaptan-(methylene-d2), >=97 atom % D, >=97% (CP)
    • 136430-22-3
    • MDL: MFCD09840650
    • Inchi: 1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2/i4D2
    • InChI Key: ZFFTZDQKIXPDAF-APZFVMQVSA-N
    • SMILES: SC([2H])([2H])C1=CC=CO1

Computed Properties

  • Exact Mass: 116.02600
  • Monoisotopic Mass: 116.02648948g/mol
  • Isotope Atom Count: 2
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 56
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 14.1Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: N/A
  • Boiling Point: 155.0±0.0 °C at 760 mmHg
  • Flash Point: 45.0±0.0 °C
  • Solubility: Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)
  • PSA: 51.94000
  • LogP: 1.70940
  • Vapor Pressure: 4.0±0.2 mmHg at 25°C

Furfuryl Mercaptan-d2 Security Information

Furfuryl Mercaptan-d2 Pricemore >>

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Additional information on Furfuryl Mercaptan-d2

Furfuryl Mercaptan-d2: A Comprehensive Overview

Furfuryl Mercaptan-d2, also known by its CAS number 136430-22-3, is a compound of significant interest in various scientific and industrial applications. This compound is a derivative of furfuryl alcohol, with the addition of a mercaptan (-SH) group and deuterium isotopes. The presence of deuterium in the molecule introduces unique properties that make it valuable for specialized uses in research and development.

The structure of Furfuryl Mercaptan-d2 consists of a furan ring, a five-membered aromatic heterocycle containing one oxygen atom. Attached to this ring is an ethyl group with a terminal mercaptan group. The deuterium isotopes are strategically incorporated into the molecule, enhancing its stability and providing distinct spectroscopic characteristics. This makes it particularly useful in studies requiring precise molecular analysis and isotopic labeling.

Recent advancements in spectroscopy have highlighted the importance of Furfuryl Mercaptan-d2 in analytical chemistry. Researchers have utilized its deuterated structure to improve the accuracy of nuclear magnetic resonance (NMR) spectroscopy, enabling better resolution of complex molecular structures. Additionally, its mercaptan group facilitates reactions in organometallic chemistry, making it a valuable reagent in catalytic processes.

In materials science, Furfuryl Mercaptan-d2 has found applications in the synthesis of advanced polymers and composites. Its ability to undergo polymerization under specific conditions has led to the development of high-performance materials with tailored mechanical and thermal properties. Furthermore, its use as a precursor in the production of functionalized surfaces has opened new avenues in nanotechnology and surface engineering.

The synthesis of Furfuryl Mercaptan-d2 involves a multi-step process that begins with the preparation of furfuryl alcohol. Subsequent deuteration and functionalization steps ensure the incorporation of deuterium isotopes and the introduction of the mercaptan group. Recent studies have optimized these synthesis pathways, reducing production costs while maintaining high purity levels.

Despite its numerous applications, the handling and storage of Furfuryl Mercaptan-d2 require careful consideration. Its reactive nature necessitates storage under inert conditions to prevent oxidation or degradation. Researchers are actively exploring methods to enhance its stability, ensuring longer shelf life without compromising its chemical properties.

In conclusion, Furfuryl Mercaptan-d2 (CAS No 136430-22-3) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, enhanced by deuterium isotopes, positions it as an essential tool in modern scientific research and industrial processes. As ongoing research continues to uncover new potentials for this compound, its role in advancing technology and innovation is expected to grow significantly.

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